N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Drug Design
Compounds similar to "N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" may have applications in DNA interaction studies and drug design. For example, Hoechst 33258 and its analogues, known for their ability to bind to the minor groove of DNA, have been widely used in fluorescence microscopy and flow cytometry for DNA staining. Such compounds provide a starting point for rational drug design, especially for targeting specific DNA sequences or structures (Issar & Kakkar, 2013).
Central Nervous System (CNS) Drug Synthesis
The presence of functional groups such as thiophenes and benzothiazoles in a compound's structure has been linked to potential CNS activity. Research has identified various heterocycles, including thiophenes and benzothiazoles, as key structural elements in compounds with CNS effects, ranging from antidepressant to anticonvulsant activities. This suggests that our compound of interest could be explored for the synthesis of novel CNS-acting drugs, leveraging its structural features (Saganuwan, 2017).
Mechanism of Action
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-12-19-14-8-7-13(11-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCTILSVATAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.